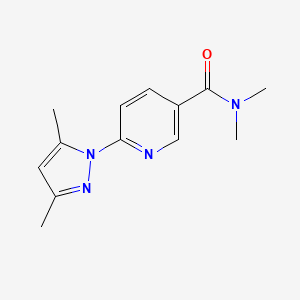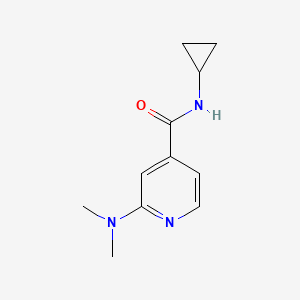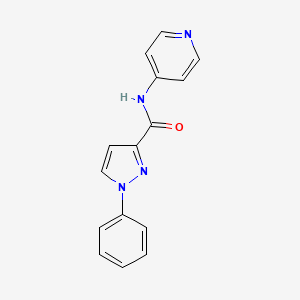
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide, also known as DMPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. DMPYC belongs to the class of pyridine carboxamides and has a molecular formula of C13H17N4O.
Mécanisme D'action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is not well-understood, but it is believed to involve the interaction of the compound with various receptors and enzymes in the body. 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have an affinity for certain types of receptors, including adenosine receptors and cannabinoid receptors.
Biochemical and Physiological Effects
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide can modulate the immune response and has potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide in lab experiments is its relatively simple synthesis method and low cost. However, one limitation of using 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is its limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide. One potential area of research is the development of new synthetic methods for 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide that can improve the yield and purity of the product. Another area of research is the exploration of new applications for 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide in fields such as organic electronics, drug development, and cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide involves the reaction between 3,5-dimethylpyrazole and 3-cyanopyridine in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide. The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been well-documented in the literature, and various modifications to the reaction conditions have been explored to improve the yield and purity of the product.
Applications De Recherche Scientifique
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is in the field of organic electronics. 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17(15-9)12-6-5-11(8-14-12)13(18)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALPQMKBLCSFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)


![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)



![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)